N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide
Overview
Description
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide: is a complex organic compound that features a thiazole ring, a pyrazole ring, and a nitrobenzamide group
Mechanism of Action
Mode of Action
The mode of action involves the compound binding to its targets, leading to functional changes. Let’s consider the thiazole and pyrazole moieties:
Thiazole Ring (4-phenylthiazol-2-yl): Thiazoles are versatile heterocyclic compounds found in natural products and synthetic drugs. They exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral effects . The phenyl group attached to the thiazole ring may influence binding specificity.
Pyrazole Ring (3-methyl-1H-pyrazol-5-yl): Pyrazoles are another class of heterocyclic compounds with diverse pharmacological properties. They can act as anti-inflammatory agents, antioxidants, and enzyme inhibitors . The methyl group at position 3 may affect binding affinity.
Biochemical Analysis
Biochemical Properties
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair . By inhibiting PARP-1, this compound can induce cell death in cancer cells, making it a potential anticancer agent . Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . By modulating this pathway, the compound can inhibit cancer cell growth and induce apoptosis. Furthermore, this compound affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of PARP-1, preventing its activity and leading to the accumulation of DNA damage in cancer cells . This inhibition triggers cell death pathways, such as apoptosis, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell growth . At higher doses, it can induce toxic effects, such as liver and kidney damage, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have been observed, where a specific dosage is required to achieve significant anticancer activity without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . This metabolism can affect the compound’s efficacy and toxicity, as certain metabolites may exhibit different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is essential for its role in inhibiting PARP-1 and modulating gene expression, ultimately influencing cellular processes and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling of the Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are then coupled through a condensation reaction.
Introduction of the Nitrobenzamide Group: The final step involves the nitration of the benzamide group, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of both thiazole and pyrazole rings.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- Explored for its potential as an anti-inflammatory and anticancer agent.
- Studied for its ability to inhibit specific enzymes involved in disease pathways.
Industry:
- Used in the development of new materials with unique electronic and optical properties.
- Investigated for its potential use in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- N-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide
- N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)-2-nitrobenzamide
- N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
Uniqueness:
- The presence of both thiazole and pyrazole rings in the same molecule provides unique electronic and steric properties.
- The specific substitution pattern on the aromatic rings can significantly influence the compound’s reactivity and biological activity.
- The nitro group can be a key functional group for further chemical modifications, enhancing the compound’s versatility in various applications.
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-13-11-18(22-19(26)15-9-5-6-10-17(15)25(27)28)24(23-13)20-21-16(12-29-20)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOMYXKILPMJAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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